molecular formula C33H30N2O5 B8082248 5-Carboxy-X-rhodamine triethylamin salt

5-Carboxy-X-rhodamine triethylamin salt

Cat. No.: B8082248
M. Wt: 534.6 g/mol
InChI Key: NZPTWZRFWXCSJF-UHFFFAOYSA-N
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Description

3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[177115,902,1704,15023,27013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid is a complex organic compound characterized by its unique spiro structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid involves a series of complex reactions. One of the key methods includes the BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes . This transformation allows for the construction of the spiro structure under mild reaction conditions, yielding functionalized spiro-bicyclo[2.1.1]hexanes with high chemoselectivity and good yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The process would need to ensure consistent yields and purity, which can be achieved through optimization of reaction conditions and the use of high-quality reagents. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid is unique due to its highly complex and rigid spiro structure, which imparts distinct chemical and biological properties. This complexity allows for specific interactions with molecular targets that similar compounds may not achieve, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-Carboxy-X-rhodamine triethylamine salt (commonly referred to as 5-ROX) is a fluorescent dye belonging to the rhodamine family, which is widely utilized in biological and chemical research due to its advantageous photophysical properties. This article delves into the biological activity of 5-ROX, highlighting its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C33H30N2O5
  • Molecular Weight : 534.61 g/mol
  • CAS Number : 216699-35-3
  • Excitation/Emission Wavelengths :
    • Excitation: 580 nm
    • Emission: 604 nm
  • Molar Absorptivity : ϵ=3.6×104M1cm1\epsilon =3.6\times 10^4\,\text{M}^{-1}\text{cm}^{-1}

5-ROX is characterized by a carboxy substituent at the 5-position of the rhodamine structure, which enhances its solubility and reactivity in biological systems. Its photochemical properties facilitate its use in various fluorescence-based applications, including oligonucleotide labeling and imaging techniques.

Biological Applications

5-ROX has been extensively studied for its role in biological imaging and drug delivery systems. Below are key applications:

  • Fluorescent Labeling :
    • Used as a marker for oligonucleotides in DNA sequencing and molecular biology applications due to its high quantum yield and stability under physiological conditions .
  • Drug Delivery Systems :
    • Incorporated into mesoporous silica nanoparticles (MSNs) for targeted drug delivery. Research has shown that these systems can achieve efficient cellular uptake and controlled release of therapeutic agents .
  • Fluorescence Resonance Energy Transfer (FRET) :
    • Acts as a donor molecule in FRET imaging when paired with acceptor molecules such as porphyrins, enabling sensitive detection of molecular interactions within cells .

The biological activity of 5-ROX primarily arises from its ability to generate fluorescence upon excitation, which allows for real-time monitoring of cellular processes. Its mechanisms include:

  • Cellular Uptake : Studies demonstrate that 5-ROX can be effectively internalized by cells, particularly when attached to nanoparticles designed for receptor-mediated endocytosis .
  • Photostability : The dye exhibits high stability under continuous illumination, making it suitable for long-term imaging experiments without significant photobleaching .

Table 1: Summary of Key Research Findings on 5-ROX

StudyFindings
Demonstrated effective uptake of MSNs containing 5-ROX in cancer cells with minimal non-specific uptake.
Established the utility of 5-ROX in FRET applications, enhancing sensitivity in detecting molecular interactions.
Highlighted the synthesis of 5-carboxy-X-rhodamines with improved photophysical properties compared to traditional rhodamines.

Case Study: Drug Delivery Using MSNs

In a recent study involving mesoporous silica nanoparticles coated with targeting ligands, researchers evaluated the release kinetics of various cargos including calcein and 5-ROX. The results indicated that:

  • The release profile was significantly influenced by the charge of the cargo molecule.
  • A pH-responsive polymer was used to enhance endosomal escape, demonstrating that functionalized MSNs could effectively deliver therapeutic agents into cancer cells .

Properties

IUPAC Name

3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O5/c36-31(37)20-9-10-24-23(15-20)32(38)40-33(24)25-16-18-5-1-11-34-13-3-7-21(27(18)34)29(25)39-30-22-8-4-14-35-12-2-6-19(28(22)35)17-26(30)33/h9-10,15-17H,1-8,11-14H2,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPTWZRFWXCSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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